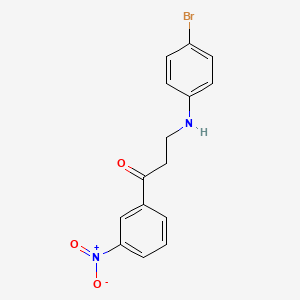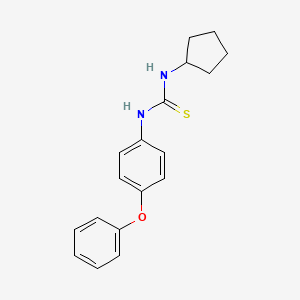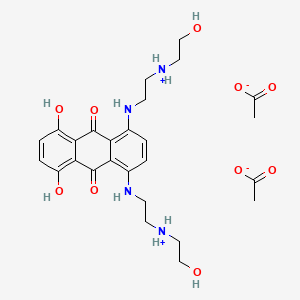
1,4-Dihydroxy-5,8-bis(2-((2-hydroxyethyl)amino)ethylamino)-9,10-anthracenedione diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dhaq diacetate, also known as dihydroxyanthraquinone diacetate, is a derivative of anthraquinone. It is a compound that has gained attention in various scientific fields due to its unique chemical properties and potential applications. The compound is characterized by the presence of two hydroxyl groups and two acetate groups attached to the anthraquinone core.
Aplicaciones Científicas De Investigación
Dhaq diacetate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of dyes and pigments.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dhaq diacetate can be synthesized through several methods. One common approach involves the acetylation of dihydroxyanthraquinone using acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions, with the temperature maintained around 50-60°C. The product is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of Dhaq diacetate may involve a continuous flow process where dihydroxyanthraquinone is reacted with acetic anhydride in a solvent such as dichloromethane. The reaction mixture is then passed through a series of purification steps, including filtration and distillation, to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Dhaq diacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: The compound can be reduced to form hydroquinones, which have applications in dye and pigment industries.
Substitution: Dhaq diacetate can undergo nucleophilic substitution reactions, where the acetate groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium methoxide or potassium hydroxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions include various quinones, hydroquinones, and substituted anthraquinone derivatives, which have applications in different industrial processes.
Mecanismo De Acción
The mechanism by which Dhaq diacetate exerts its effects varies depending on its application. In redox flow batteries, the compound undergoes reversible redox reactions, where it alternates between oxidized and reduced states, thereby storing and releasing energy . In biological systems, Dhaq diacetate can intercalate with DNA, disrupting the replication process and leading to cell death, which is a mechanism explored for its anticancer properties .
Comparación Con Compuestos Similares
Similar Compounds
Dihydroxyanthraquinone: The parent compound of Dhaq diacetate, used in similar applications but lacks the acetyl groups.
Anthraquinone: A simpler structure with broad applications in dye and pigment industries.
Hydroxyanthraquinone: Similar to Dhaq diacetate but with fewer hydroxyl groups.
Uniqueness
Dhaq diacetate is unique due to the presence of both hydroxyl and acetate groups, which enhance its solubility and reactivity compared to its parent compound, dihydroxyanthraquinone. This makes it more versatile in various chemical reactions and applications, particularly in the field of energy storage and biological research.
Propiedades
Número CAS |
70711-41-0 |
|---|---|
Fórmula molecular |
C26H36N4O10 |
Peso molecular |
564.6 g/mol |
Nombre IUPAC |
2-[[5,8-dihydroxy-4-[2-(2-hydroxyethylazaniumyl)ethylamino]-9,10-dioxoanthracen-1-yl]amino]ethyl-(2-hydroxyethyl)azanium;diacetate |
InChI |
InChI=1S/C22H28N4O6.2C2H4O2/c27-11-9-23-5-7-25-13-1-2-14(26-8-6-24-10-12-28)18-17(13)21(31)19-15(29)3-4-16(30)20(19)22(18)32;2*1-2(3)4/h1-4,23-30H,5-12H2;2*1H3,(H,3,4) |
Clave InChI |
ZWCKUVMZBKQQRG-UHFFFAOYSA-N |
SMILES |
CC(=O)[O-].CC(=O)[O-].C1=CC(=C2C(=C1NCC[NH2+]CCO)C(=O)C3=C(C=CC(=C3C2=O)O)O)NCC[NH2+]CCO |
SMILES canónico |
CC(=O)[O-].CC(=O)[O-].C1=CC(=C2C(=C1NCC[NH2+]CCO)C(=O)C3=C(C=CC(=C3C2=O)O)O)NCC[NH2+]CCO |
Números CAS relacionados |
65271-80-9 (Parent) |
Sinónimos |
Acetate, Mitoxantrone CL 232325 CL-232325 CL232325 DHAQ Hydrochloride, Mitoxantrone Mitoxantrone Mitoxantrone Acetate Mitoxantrone Hydrochloride Mitozantrone Mitroxone Novantron Novantrone NSC 279836 NSC 287836 NSC 299195 NSC 301739 NSC 301739D NSC-279836 NSC-287836 NSC-299195 NSC-301739 NSC-301739D NSC279836 NSC287836 NSC299195 NSC301739 NSC301739D Onkotrone Pralifan Ralenova |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




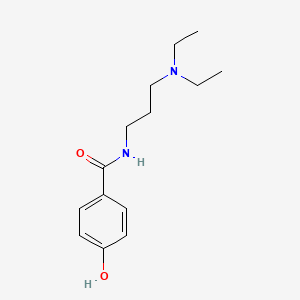
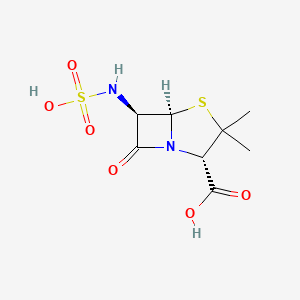
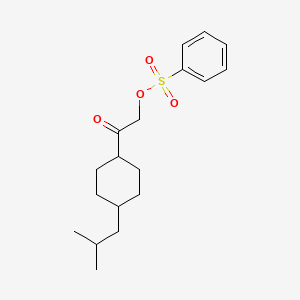


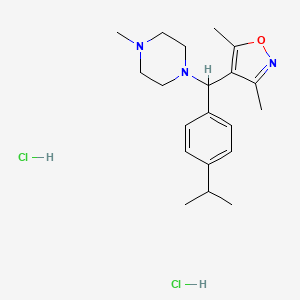
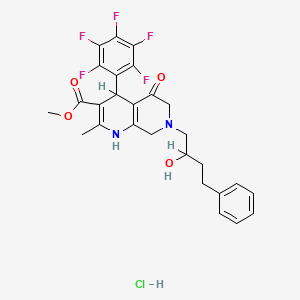
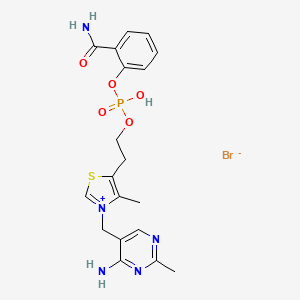

![3-Methyl-5-propylfuro[3,2-g]chromen-7-one](/img/structure/B1201342.png)
![[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hydrogen phosphate](/img/structure/B1201343.png)
